Product packaging for gamma-Secretase Inhibitor I(Cat. No.:CAS No. 133407-83-7)

gamma-Secretase Inhibitor I

Cat. No.: B1684405
CAS No.: 133407-83-7
M. Wt: 475.6 g/mol
InChI Key: RNPDUXVFGTULLP-VABKMULXSA-N
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Description

Significance of Gamma-Secretase in Cellular Biology and Disease Pathogenesis

Gamma-secretase (γ-secretase) is a multi-subunit protease complex embedded within the cell membrane that plays a crucial role in a process called regulated intramembrane proteolysis. merckmillipore.commedchemexpress.com This enzyme is essential for the cleavage of numerous type-I transmembrane proteins, which are critical for a vast range of biological activities. merckmillipore.comlabshake.com The enzyme complex is composed of four core protein subunits: presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). merckmillipore.commedchemexpress.com

Two of the most extensively studied substrates of gamma-secretase are the Amyloid Precursor Protein (APP) and the Notch receptor. merckmillipore.comabcam.com The cleavage of APP by gamma-secretase is a final and critical step in the generation of amyloid-beta (Aβ) peptides. medchemexpress.comsigmaaldrich.com The accumulation and aggregation of these peptides in the brain are considered a central event in the pathogenesis of Alzheimer's disease. sigmaaldrich.comfishersci.ca

The processing of Notch receptors by gamma-secretase is equally vital. abcam.com This cleavage releases the Notch intracellular domain (NICD), which then travels to the nucleus to regulate the transcription of genes involved in cell-fate determination during development and in adult tissue homeostasis. merckmillipore.comcellsignal.comwikipedia.orgnih.gov Given its critical roles, the dysregulation of gamma-secretase activity is implicated in various pathological conditions, including Alzheimer's disease, certain types of cancer, and some skin disorders. fishersci.cacellsignal.comtiktok.com

Rationale for Gamma-Secretase as a Therapeutic Target

The central role of gamma-secretase in the production of amyloid-beta peptides makes it a key therapeutic target in the context of Alzheimer's disease. sigmaaldrich.comsigmaaldrich.com The "amyloid cascade hypothesis" posits that the accumulation of Aβ is the primary trigger for the neurodegenerative cascade in Alzheimer's. tiktok.com Therefore, inhibiting gamma-secretase is a direct strategy aimed at reducing the production of these pathogenic peptides. sigmaaldrich.com The development of gamma-secretase inhibitors (GSIs) has been a significant focus of research to test this hypothesis and to develop disease-modifying therapies. sigmaaldrich.comnih.gov

Beyond Alzheimer's disease, the enzyme's role in the Notch signaling pathway provides a rationale for its therapeutic targeting in other diseases. cellsignal.comwikipedia.org Dysregulated Notch signaling is associated with the development and progression of certain cancers, such as T-cell acute lymphoblastic leukemia. wikipedia.orgtiktok.com In this context, inhibiting gamma-secretase to block Notch signaling is being explored as an anti-cancer strategy. tiktok.com The challenge in developing GSIs lies in achieving selectivity, as non-specific inhibition can interfere with the essential physiological functions of Notch, leading to potential toxicities. merckmillipore.comsigmaaldrich.com This has spurred research into developing inhibitors that can selectively target APP processing over Notch or modulate the enzyme's activity rather than blocking it entirely. sigmaaldrich.comnih.gov

Overview of Gamma-Secretase Inhibitor I in Research Context

This compound, also identified by its synonym Z-LLNle-CHO, is a cell-permeable chemical compound utilized in biomedical research. merckmillipore.comsigmaaldrich.com Its primary function is the inhibition of the gamma-secretase enzyme. merckmillipore.com As a research tool, it allows scientists to probe the biological consequences of blocking gamma-secretase activity in cellular and preclinical models.

The main application of this compound is in the study of Alzheimer's disease pathology. merckmillipore.com By inhibiting the protease that cleaves the Amyloid Precursor Protein (APP), this compound helps to prevent the generation of beta-amyloid protein. merckmillipore.com This allows researchers to investigate the downstream effects of reduced Aβ production and to explore the intricacies of the amyloid cascade hypothesis. medkoo.com While specific, detailed research findings exclusively citing "this compound" are limited in publicly accessible literature, its utility is understood through the well-established effects of gamma-secretase inhibition on its primary substrates.

Below are tables detailing the chemical properties of this compound and summarizing the general research findings associated with the inhibition of its target, gamma-secretase.

Table 1: Chemical Properties of this compound

Property Value Reference
Synonym Z-LLNle-CHO merckmillipore.com
Chemical Formula C₂₆H₄₁N₃O₅ merckmillipore.com
Primary Target γ-secretase merckmillipore.com
Permeability Cell-permeable merckmillipore.com

| Form | White solid | merckmillipore.com |

Table 2: General Research Findings from Gamma-Secretase Inhibition

Area of Investigation Key Findings Relevant Substrates References
Alzheimer's Disease Inhibition reduces the production of amyloid-beta (Aβ) peptides, key components of amyloid plaques. Amyloid Precursor Protein (APP) sigmaaldrich.commerckmillipore.commedkoo.com
Neurodevelopment Inhibition can disrupt processes regulated by Notch signaling, such as cell fate decisions and neurite outgrowth. Notch, DCC, Ephrin-B fishersci.ca
Cancer Biology Inhibition of Notch signaling can induce apoptosis and impair cell growth in certain cancer models. Notch tiktok.com

| Cell Differentiation | Blocking Notch cleavage can alter cell differentiation pathways, for example, inducing the conversion of proliferative crypt cells into post-mitotic goblet cells in the intestine. | Notch | merckmillipore.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41N3O5 B1684405 gamma-Secretase Inhibitor I CAS No. 133407-83-7

Properties

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDUXVFGTULLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617658
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-83-7
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Therapeutic Implications and Preclinical Investigations

Alzheimer's Disease Research

The amyloid hypothesis has been a dominant theory in Alzheimer's disease (AD) research, positing that the accumulation of amyloid-beta (Aβ) peptides is a primary event in the disease's pathogenesis. nih.gov Gamma-secretase is the pivotal enzyme that cleaves the amyloid precursor protein (APP) to generate these Aβ peptides, making it a key therapeutic target. researchgate.netmdpi.com

Modulation of Amyloid-Beta Peptide Generation in Brain and Peripheral Tissues

Gamma-secretase is a multi-subunit protease complex that performs the final cut on the APP, releasing Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42. mdpi.com GSIs are designed to bind to this complex and block its catalytic activity, thereby inhibiting the production of all Aβ peptides. nih.gov Preclinical studies have consistently shown that orally administered GSIs can effectively lower Aβ concentrations in the brain, cerebrospinal fluid (CSF), and plasma of various animal models. nih.govresearchgate.netnih.govnih.gov This fundamental mechanism of action confirmed the potential of GSIs to modulate the central pathogenic element described by the amyloid hypothesis.

Preclinical Studies on Amyloid-Beta Concentration Reduction and Plaque Deposition

Numerous preclinical investigations using transgenic mouse models of Alzheimer's disease have demonstrated the efficacy of GSIs in reducing Aβ load. These studies establish that GSIs can successfully lower brain Aβ concentrations. nih.gov For instance, in Tg2576 mice, a model for AD, administration of GSIs led to significant reductions in brain Aβ levels. nih.gov However, data on the effects of these compounds on the deposition of Aβ into plaques after long-term administration are less extensive. nih.gov Similarly, few studies have focused on the impact of GSIs on soluble Aβ oligomers, which are considered highly neurotoxic. nih.gov

Compound/InhibitorAnimal ModelKey Findings on Aβ Concentration & Plaque Deposition
Semagacestat (B1675699) (LY-450139) Transgenic MiceReduced Aβ levels in plasma, CSF, and brain. nih.gov
Crenigacestat APP/PS1 MiceDecreased levels of both insoluble and soluble Aβ. publicknowledgeproject.org
Generic GSIs Rodent ModelsEstablished ability to reduce brain Aβ concentrations. nih.gov
GSI-953 (Begacestat) Tg2576 MiceSignificantly reduced Aβ40 levels in brain, CSF, and plasma at high doses. nih.gov

Behavioral and Cognitive Efficacy Studies in Transgenic Animal Models

The ultimate goal of an Alzheimer's therapy is to improve or stabilize cognitive function. Preclinical studies on the cognitive effects of GSIs have yielded mixed and complex results. Some initial research was promising; one study in Tg2576 transgenic mice showed that modest reductions in Aβ (15-30%) were sufficient to reverse cognitive deficits. nih.gov Another report indicated that acute administration of GSIs could attenuate cognitive impairments in mice. researchgate.net

However, other studies have revealed potential downsides. Research comparing acute versus subchronic dosing of GSIs like Semagacestat (LY450139) and BMS-708163 found that while a single dose could ameliorate memory deficits in 5.5-month-old Tg2576 mice, an 8-day regimen of the same inhibitors actually impaired normal cognition. jneurosci.orgnih.gov This cognitive worsening is thought to be related to an APP-dependent mechanism, possibly involving the accumulation of a precursor fragment known as β-CTF. jneurosci.orgnih.gov

Limitations and Challenges in Alzheimer's Disease Targeting

The development of GSIs for Alzheimer's disease has been fraught with significant challenges, culminating in disappointing clinical trial outcomes. tandfonline.com

On-Target Toxicity via Notch Inhibition : The primary obstacle is that gamma-secretase cleaves over 60 other proteins besides APP, with the most critical being the Notch receptor. tandfonline.com Notch signaling is essential for regulating cell-fate decisions throughout the body. nih.gov Inhibition of Notch cleavage by GSIs leads to severe mechanism-based toxicities, including abnormalities in the gastrointestinal tract (goblet cell hyperplasia), thymus, spleen, and skin, as well as a reduction in lymphocytes. nih.govresearchgate.netnih.govnih.gov

Clinical Trial Failures and Cognitive Worsening : These preclinical toxicity concerns were realized in human trials. Two large Phase III clinical trials of Semagacestat were prematurely halted because the treatment led to a detrimental effect, worsening cognitive and functional abilities in patients compared to placebo. rupress.org

Accumulation of Neurotoxic Fragments : The enzymatic block caused by GSIs can lead to the buildup of the APP β-C-terminal fragment (β-CTF or C99). nih.gov This fragment is itself neurotoxic and its accumulation may have contributed to the negative outcomes observed in clinical trials. jneurosci.org

These challenges have led researchers to explore alternative strategies, such as developing more selective GSIs or gamma-secretase modulators (GSMs) that aim to shift Aβ production to shorter, less harmful forms without blocking the enzyme's other vital functions. rupress.org

Cancer Therapeutics Research

The very mechanism that causes severe side effects in Alzheimer's research—the inhibition of Notch signaling—is the therapeutic goal in oncology. Aberrant activation of the Notch pathway is a known driver of tumorigenesis in a variety of cancers. nih.gov

Inhibition of Oncogenic Notch Signaling in Various Malignancies

The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. nih.gov In many cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer, this pathway is overactive, promoting tumor growth. nih.govoup.com The activation of Notch receptors requires cleavage by gamma-secretase to release the Notch Intracellular Domain (NICD), which then travels to the nucleus to activate oncogenes. nih.gov

Gamma-secretase inhibitors are being repurposed as anticancer agents specifically to block this step. nih.gov By preventing the generation of the oncogenic NICD, GSIs can suppress Notch activity, leading to decreased cell viability, cell cycle arrest, and apoptosis in cancer cells that are dependent on this pathway. nih.govnih.govoup.com This strategy has shown considerable promise in preclinical models of various malignancies. aacrjournals.org

Compound/InhibitorCancer TypePreclinical Finding
PF-03084014 T-ALL, T-LBL, Advanced Breast CancerTriggers cell cycle arrest and apoptosis. oup.com
Z-LLNle-CHO (GSI I) Breast CancerShown to be toxic to breast cancer cells in vitro and in vivo. nih.gov
MRK-003 Breast CancerRe-sensitized trastuzumab-resistant breast tumors in mice. nih.gov
Generic GSIs T-ALLCan induce G0/G1 arrest and apoptosis in cell lines with NOTCH1 mutations. oup.com
Various GSIs Pancreatic CancerInhibition of gamma-secretase activity was shown to inhibit tumor progression in a mouse model. youtube.com

Anti-Tumor Efficacy of Gamma-Secretase Inhibitor I and Related Compounds in Diverse Cancer Models

The therapeutic potential of gamma-secretase inhibitors (GSIs) has been explored across a variety of cancer types in preclinical settings. These investigations reveal the nuanced anti-tumor effects of these compounds, which primarily function by inhibiting the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. While the specific compound "this compound" has been evaluated in certain cancers, research into other GSIs provides a broader understanding of this drug class's efficacy.

Neuroblastoma (Specific for this compound)

In preclinical studies of neuroblastoma, a cancer that arises from immature nerve cells, this compound (GSI-I) has been identified as a particularly effective agent among several GSIs screened. nih.gov Research has demonstrated that GSI-I is effective against both MYCN-amplified and non-amplified neuroblastoma cells. nih.gov The compound's mechanisms of action in neuroblastoma are multifaceted, targeting both NOTCH signaling and the proteasome. nih.gov

Treatment with GSI-I leads to a blockage of the NOTCH signaling pathway, evidenced by decreased cleavage of NOTCH receptors and reduced expression of NOTCH target genes. nih.gov This inhibition, coupled with its effect on the proteasome, results in cell cycle arrest at the G2/M phase, mitotic catastrophe, and ultimately, the inhibition of neuroblastoma cell growth. nih.gov Furthermore, in vivo studies using an orthotopic xenograft model of neuroblastoma showed that systemic administration of GSI-I significantly prolonged the survival of the mice. mdpi.com This was associated with observable mitotic catastrophe within the tumor cells and a reduction in angiogenesis, the formation of new blood vessels that supply the tumor. nih.gov

Interactive Table: Research Findings for this compound in Neuroblastoma

Model SystemKey Findings
Neuroblastoma Cell Lines (MYCN-amplified and non-amplified)GSI-I was the most effective GSI among those screened. nih.gov
Induced G2/M cell cycle arrest and mitotic dysfunction. mdpi.com
Inhibited NOTCH signaling and the proteasome. nih.gov
Orthotopic Patient-Derived Xenograft (Mouse Model)Prolonged survival in mice. mdpi.com
Associated with mitotic catastrophe and reduced angiogenesis in tumors. mdpi.com
T-cell Acute Lymphoblastic Leukemia (T-ALL)

The Notch signaling pathway is a well-established oncogenic driver in a significant portion of T-cell Acute Lymphoblastic Leukemia (T-ALL) cases, making it a prime target for therapies like GSIs. mdpi.comnih.gov Activating mutations in the NOTCH1 gene are found in over half of T-ALL cases. clinicaltrials.gov Preclinical studies have shown that inhibition of Notch signaling by GSIs can lead to cell cycle arrest and a decrease in cell viability in T-ALL cell lines that harbor these mutations. patientpower.info

One specific GSI, PF-03084014, has demonstrated potent anti-tumor effects in T-ALL models. Treatment with PF-03084014 led to a reduction in the levels of the Notch intracellular domain (NICD) and downregulation of Notch target genes. biorxiv.org This resulted in the inhibition of cell growth in several T-ALL cell lines through the induction of cell cycle arrest and apoptosis. biorxiv.org In xenograft models of T-ALL, treatment with this GSI also resulted in a significant reduction of NICD in the tumors. biorxiv.org

Interactive Table: Research Findings for Gamma-Secretase Inhibitors in T-ALL

GSI CompoundModel SystemKey Findings
General GSIsT-ALL Cell Lines (with NOTCH1 mutations)Induce G0/G1 cell cycle arrest. patientpower.info
Decrease cell viability and cause apoptosis. patientpower.info
PF-03084014HPB-ALL T-ALL Cell LineReduced endogenous NICD levels. biorxiv.org
Downregulated Notch target genes Hes-1 and cMyc. biorxiv.org
Caused cell growth inhibition via cell cycle arrest and apoptosis. biorxiv.org
HBP-ALL Xenograft ModelsResulted in robust NICD reduction in tumors. biorxiv.org
Breast Cancer

In breast cancer, particularly in models of breast cancer stem cells (BCSCs), GSIs have shown promise in preclinical investigations. nih.gov The Notch pathway is crucial for the self-renewal of stem cells, and its inhibition is a therapeutic strategy to target BCSCs. nih.gov

The GSI MK-0752 has been evaluated in human breast tumorgraft studies. Treatment with MK-0752 was found to reduce the population of BCSCs in these models, which was attributed to the inhibition of the Notch pathway. Furthermore, these preclinical studies demonstrated that the use of a GSI enhanced the efficacy of the chemotherapy agent docetaxel (B913). Another GSI, PF-03084014, was investigated in a panel of breast cancer xenograft models and showed significant anti-tumor efficacy in a subset of these models. The mechanisms behind this efficacy were varied and included the induction of apoptosis, inhibition of cancer stem cell self-renewal, anti-proliferative effects, and anti-angiogenic activity.

Interactive Table: Research Findings for Gamma-Secretase Inhibitors in Breast Cancer

GSI CompoundModel SystemKey Findings
MK-0752Human Breast Tumorgrafts (MC1 and BCM-2147)Reduced the population of breast cancer stem cells (BCSCs).
Enhanced the efficacy of docetaxel.
Inhibited the Notch pathway.
PF-03084014Breast Cancer Xenograft ModelsShowed significant anti-tumor activity in 10 of 18 models.
Induced apoptosis and had anti-proliferative effects.
Inhibited cancer stem cell self-renewal and angiogenesis.
Prostate Cancer

Preclinical research has indicated that inhibiting the Notch pathway with GSIs could be a valuable strategy in treating prostate cancer, particularly in enhancing the effects of standard chemotherapy.

Studies involving the GSI PF-03084014 have been conducted in models of castration-resistant prostate cancer (CRPC). The combination of PF-03084014 with the chemotherapeutic drug docetaxel was found to be more effective at reducing the growth of both docetaxel-sensitive and docetaxel-resistant CRPC tumors in both soft tissue and bone environments than either agent used alone. clinicaltrials.gov The anti-tumor activity was linked to the inhibition of Notch pathway signaling by PF-03084014. clinicaltrials.gov This led to a decrease in cellular survival signals, an increase in apoptotic signals, reduced microvessel density, and a reduction in cancer stem-like cells within the tumors. clinicaltrials.gov

Interactive Table: Research Findings for Gamma-Secretase Inhibitors in Prostate Cancer

GSI CompoundModel SystemKey Findings
PF-03084014Docetaxel-sensitive and -resistant CRPC cell lines and murine modelsCombination with docetaxel reduced tumor growth more than either agent alone. clinicaltrials.gov
Inhibited Notch pathway signaling. clinicaltrials.gov
Decreased survival signals and increased apoptotic signals. clinicaltrials.gov
Reduced microvessel density and the population of cancer stem-like cells. clinicaltrials.gov
Non-Small Cell Lung Cancer (NSCLC)

In non-small cell lung cancer (NSCLC), aberrant activation of the Notch signaling pathway is observed in about one-third of cases and is associated with a poorer prognosis. This has made GSIs an area of interest for NSCLC treatment.

The GSI BMS-906024 has been studied in preclinical models of NSCLC. Research has shown a significant synergistic effect between BMS-906024 and the chemotherapy drug paclitaxel (B517696). In vivo studies using both cell line- and patient-derived lung adenocarcinoma xenografts confirmed that the combination of BMS-906024 and paclitaxel had enhanced anti-tumor activity compared to either drug used as a monotherapy. This enhanced effect was attributed to decreased cell proliferation and increased apoptosis.

Interactive Table: Research Findings for Gamma-Secretase Inhibitors in NSCLC

GSI CompoundModel SystemKey Findings
BMS-906024Human NSCLC Cell LinesDemonstrated significant synergy with paclitaxel.
Synergy was greater in KRAS- and BRAF-wildtype cells.
Cell Line- and Patient-Derived Lung Adenocarcinoma XenograftsCombination with paclitaxel showed enhanced anti-tumor activity.
Led to decreased cell proliferation and increased apoptosis.
Adenoid Cystic Carcinoma (ACC)

Adenoid cystic carcinoma (ACC) is a rare form of cancer, and a subset of ACC patients have tumors with activating mutations in the NOTCH1 gene, which are often associated with more aggressive disease. This genetic characteristic provides a strong rationale for the use of GSIs in this patient population.

The GSI AL101 (osugacestat) has been investigated for its anti-tumor activity in preclinical models of ACC. These studies, which utilized ACC cell lines, organoids, and patient-derived xenograft models, demonstrated that AL101 has potent anti-tumor effects. The efficacy was particularly noted in models of ACC that had activating NOTCH1 mutations and a constitutively upregulated NOTCH signaling pathway.

Interactive Table: Research Findings for Gamma-Secretase Inhibitors in ACC

GSI CompoundModel SystemKey Findings
AL101 (osugacestat)ACC Cell Lines, Organoids, and Patient-Derived Xenograft ModelsDemonstrated potent anti-tumor activity.
Particularly effective in models with activating NOTCH1 mutations.
Effective in models with constitutively upregulated NOTCH signaling.
Uterine Leiomyosarcoma (uLMS)

Uterine leiomyosarcoma (uLMS) is a rare and aggressive form of cancer with limited effective therapeutic options. nih.gov Preclinical research has explored the potential of targeting the Notch signaling pathway, a critical regulator of cell fate, as a novel treatment strategy. Gamma-secretase inhibitors (GSIs) function as indirect inhibitors of this pathway. nih.gov

While studies focusing specifically on this compound in uLMS are not widely documented, investigations into other GSIs, such as MK-0752, provide crucial insights. In preclinical models using human uLMS cell lines (SK-UT-1B and SK-LMS-1), the GSI MK-0752 has demonstrated synergistic effects when combined with conventional chemotherapeutic agents. nih.gov This synergism was observed with drugs commonly used for uLMS, including doxorubicin, gemcitabine, and docetaxel, leading to a significant decrease in cancer cell viability. nih.gov Furthermore, these combination treatments were shown to decrease cellular invasion and increase apoptosis, key factors in preventing tumor progression and metastasis. nih.gov These findings highlight the potential of using GSIs in combination therapies to enhance the efficacy of existing treatments for uLMS. nih.govnih.gov

Table 1: Synergistic Effects of GSI MK-0752 with Chemotherapeutics in uLMS Cell Lines

Cell Line Chemotherapeutic Agent Combination Effect
SK-UT-1B Doxorubicin Synergistic
SK-UT-1B Gemcitabine + Docetaxel Synergistic

Data sourced from studies on the effects of combining the gamma-secretase inhibitor MK-0752 with standard chemotherapy in uterine leiomyosarcoma cell lines. nih.gov

Multiple Myeloma

Targeting the Notch signaling pathway with gamma-secretase inhibitors is considered a promising therapeutic avenue for hematological malignancies, including multiple myeloma (MM). nih.gov Preclinical studies have shown that specific GSIs can enhance the anti-myeloma effects of proteasome inhibitors like bortezomib (B1684674). nih.gov Research using MM cell lines and primary cells from patients revealed a strong synergistic cytotoxic effect when bortezomib was combined with a GSI. nih.gov The mechanism behind this synergy is partly attributed to the GSI's ability to also inhibit proteasome activity, complementing the action of bortezomib. nih.gov

Furthermore, GSIs have a significant impact on novel immunotherapies for MM, such as those using B-cell maturation antigen (BCMA)-directed CAR-T cells. aacrjournals.org The enzyme gamma-secretase is responsible for cleaving BCMA from the surface of myeloma cells, which can reduce the target density for CAR-T cells. aacrjournals.orgashpublications.org By inhibiting this enzyme, GSIs increase the density of BCMA on the cancer cell surface. aacrjournals.orgashpublications.org This enhanced antigen expression improves the recognition and lytic activity of anti-BCMA CAR-T cells. aacrjournals.orgashpublications.org In murine models of MM, combining a GSI with CAR-T cell therapy led to a significant improvement in survival compared to CAR-T therapy alone. aacrjournals.org Preliminary data from patients with refractory multiple myeloma showed that GSI treatment dramatically increased BCMA expression on cancer cells. aacrjournals.org

Table 2: Effect of GSI Treatment on BCMA in Multiple Myeloma

Parameter Before GSI Treatment After GSI Treatment
Median BCMA Expression 1x 33x Increase
Median % of BCMA+ Cancer Cells 27.5% 99.3%

Data from a preliminary study in three patients with refractory multiple myeloma. aacrjournals.org

Impact on Cancer Stem Cell Populations and Self-Renewal Capacity

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells that possess properties of normal stem cells, such as self-renewal and differentiation, which contribute to tumor heterogeneity, metastasis, and therapy resistance. nih.gov The Notch signaling pathway is critically involved in maintaining the self-renewal capabilities of CSCs. nih.govresearchgate.net

Gamma-secretase inhibitors, by blocking the cleavage and activation of Notch receptors, represent a promising strategy for targeting CSCs. nih.govmdpi.com Preclinical studies have demonstrated that GSIs can reduce the burden of CSCs. ijbs.com For instance, the GSI DAPT was shown to inhibit the formation of ovarian cancer cell spheres, indicating a disruption of their self-renewal capacity. nih.gov This inhibition is associated with the prevention of Notch intracellular domain (NICD) and HES1 protein expression, key components of the Notch signaling cascade. nih.gov By targeting the fundamental self-renewal machinery of CSCs, GSIs may help to overcome tumor recurrence and resistance to conventional therapies. nih.govijbs.com

Modulation of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive properties, facilitating metastasis. frontiersin.org The Notch signaling pathway is implicated in the induction of EMT in various cancers. ijbs.com

Gamma-secretase inhibitors have been shown to impair or block EMT. nih.gov For example, in ovarian cancer cell lines, the GSI DAPT effectively blocked TGF-β-induced EMT. This blockade was characterized by the prevention of the "cadherin switch," where the expression of E-cadherin (an epithelial marker) is lost and N-cadherin (a mesenchymal marker) is gained. DAPT also prevented the TGF-β-induced increase in transcription factors that drive EMT, such as Snail, Slug, Twist, and Zeb1. By inhibiting γ-secretase, GSIs prevent the activation of the Notch pathway, thereby interfering with a key signaling cascade required for the initiation and maintenance of the EMT process.

Table 3: Effect of GSI DAPT on TGF-β-Induced EMT Markers in Ovarian Cancer Cells

Treatment E-cadherin Expression N-cadherin Expression Snail/Slug/Twist/Zeb1 Expression Cell Migration & Invasiveness
Control Baseline Baseline Baseline Baseline
TGF-β Decreased Increased Increased Increased
DAPT + TGF-β Maintained (Blocked Decrease) Maintained (Blocked Increase) Maintained (Blocked Increase) Blocked Increase

Findings from preclinical studies investigating the role of DAPT in TGF-β-induced EMT in ovarian cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

A key mechanism of action for gamma-secretase inhibitors in cancer therapy is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gov In various cancer types, including breast and renal cell carcinoma, GSIs have been shown to effectively trigger these processes. nih.govnih.gov

Specifically, this compound (GSI1) was found to be lethal to breast cancer cell lines at concentrations of 2 μM and above, while having minimal effect on non-malignant cells. nih.govimperial.ac.uk The mode of action involves a marked decrease in γ-secretase activity and downregulation of the Notch pathway. nih.govimperial.ac.uk Subsequent analysis revealed that GSI1 induces a G2/M phase cell cycle arrest, which prevents cells from dividing, ultimately leading to apoptosis. nih.govnih.govimperial.ac.uk This apoptotic response is mediated through the downregulation of key anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.govimperial.ac.uk This dual action of halting cell proliferation and actively inducing cell death underscores the potent anti-cancer activity of this compound. nih.govaacrjournals.org

Effects on Angiogenesis and Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. plos.org Gamma-secretase cleaves several proteins that are important modulators of angiogenesis, including Notch and VEGFR1. nih.govnih.gov Consequently, inhibitors of γ-secretase have demonstrated anti-angiogenic properties in preclinical models. nih.gov

Translational Research and Clinical Development Landscape

Rationale and Design of Clinical Trials for Gamma-Secretase Inhibitors

The clinical development of gamma-secretase inhibitors (GSIs) has been driven by their potential to modulate key signaling pathways implicated in severe diseases, primarily Alzheimer's disease and various cancers. The rationale for their use in Alzheimer's disease stems from the amyloid hypothesis, which posits that the accumulation of β-amyloid (Aβ) peptides in the brain is a primary driver of the disease's pathology. nih.govnih.gov Gamma-secretase is a crucial enzyme in the production of Aβ from the amyloid precursor protein (APP). nih.gov Therefore, inhibiting this enzyme was proposed as a direct mechanism to reduce Aβ production, slow plaque formation, and ultimately halt the progression of neurodegeneration. nih.govclinicaltrialsarena.com Clinical trials for Alzheimer's disease were designed to test this hypothesis, typically as multicenter, randomized, double-blind, placebo-controlled studies. clinicaltrialsarena.com The primary endpoints in these trials were changes in cognitive and functional abilities, measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale. nih.govnih.gov Secondary endpoints often included the measurement of Aβ levels in plasma and cerebrospinal fluid (CSF) as potential biomarkers of target engagement. nih.gov

In oncology, the rationale for GSI development is based on the role of the Notch signaling pathway in tumorigenesis. aacrjournals.orgnih.gov The gamma-secretase enzyme is responsible for the final proteolytic cleavage that releases the Notch intracellular domain (NICD), a key step in activating Notch signaling. aacrjournals.orgnih.gov Aberrant Notch signaling is implicated in promoting cancer cell proliferation, survival, and the maintenance of cancer stem-like cells in various malignancies. aacrjournals.orgnih.gov GSIs were repurposed as anticancer agents with the goal of inhibiting this pathway. nih.gov Preclinical studies suggested that GSIs could induce apoptosis, cause cell cycle arrest, and reduce cancer stem cell populations. aacrjournals.orgaacrjournals.org Clinical trials in oncology were designed to evaluate the efficacy of GSIs both as monotherapies and in combination with conventional chemotherapies. nih.govaacrjournals.org Trial designs for cancer studies often focus on endpoints such as progression-free survival (PFS), objective response rate (ORR), and changes in tumor size. ascopost.comesmo.org Patient populations are often stratified based on tumor type, with specific trials focusing on malignancies with known dependence on Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL), desmoid tumors, and certain solid tumors. aacrjournals.orgascopost.com

Observed Outcomes and Efficacy in Clinical Studies

The clinical development of gamma-secretase inhibitors for Alzheimer's disease has been met with significant setbacks, most notably illustrated by the phase III trials of Semagacestat (B1675699). wikipedia.org Developed by Eli Lilly, Semagacestat was designed to inhibit the production of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. clinicaltrialsarena.com However, in 2010, the large, multicenter IDENTITY (Interrupting Alzheimer's Dementia by EvaluatiNg Treatment of AmyloId PaThologY) and IDENTITY-2 trials, involving over 3,000 patients with mild-to-moderate Alzheimer's, were halted prematurely. wikipedia.orgfiercepharma.comprnewswire.com

An interim analysis revealed that Semagacestat not only failed to slow the progression of the disease but was associated with a statistically significant worsening of cognitive function and the ability to perform daily activities compared to placebo. nih.govwikipedia.orgfiercepharma.com Patients in the treatment groups showed greater declines on the ADAS-cog and ADCS-ADL scales. nih.gov For instance, at 76 weeks, the mean change in ADCS-ADL scores was -9.0 points for placebo, compared to -10.5 points and -12.6 points for the 100-mg and 140-mg Semagacestat groups, respectively. nih.gov These disappointing results led to the termination of its development for Alzheimer's disease and cast doubt on the viability of non-selective gamma-secretase inhibition as a therapeutic strategy for this condition. wikipedia.org The failure was hypothesized to be potentially due to the inhibitor's lack of selectivity, affecting the processing of other essential substrates of gamma-secretase, such as the Notch receptor.

Trial NameCompoundPhaseIndicationKey FindingsOutcome
IDENTITY / IDENTITY-2 SemagacestatIIIAlzheimer's DiseaseFailed to slow disease progression; associated with worsening cognition and daily functioning compared to placebo. nih.govfiercepharma.comHalted

While the journey of GSIs in Alzheimer's disease was disappointing, their application in oncology has yielded a more nuanced picture, with notable successes in specific cancer types contrasted by limited efficacy in others. nih.gov

The most significant clinical success for a gamma-secretase inhibitor to date has been in the treatment of desmoid tumors, which are rare, locally aggressive soft-tissue tumors. ecancer.org The phase III DeFi trial evaluated the GSI Nirogacestat in 142 patients with progressing desmoid tumors. ascopost.comesmo.org The results were highly positive, showing that Nirogacestat led to a 71% reduction in the risk of disease progression compared to placebo. ascopost.comesmo.org The median progression-free survival was not reached in the Nirogacestat group, while it was 15.1 months for the placebo group. ascopost.com

Furthermore, the objective response rate was significantly higher with Nirogacestat (41%) compared to placebo (8%), with 7% of patients on the drug achieving a complete response. ascopost.commskcc.org These clinically meaningful results led to Nirogacestat being considered a potential new standard of care for patients with desmoid tumors requiring systemic treatment. ascopost.comecancer.org

In the context of Central Nervous System (CNS) malignancies, GSIs have shown some promise, although the evidence is less definitive than for desmoid tumors. nih.gov A phase I trial of the GSI MK-0752 in pediatric patients with refractory CNS tumors found the drug to be well-tolerated. nih.gov While no objective responses were seen in patients with gliomas, one patient experienced prolonged stable disease. nih.gov The study did confirm that Notch signaling is broadly activated in pediatric brain tumors, providing a rationale for continued investigation. nih.gov

Trial NameCompoundPhaseIndicationKey Efficacy Results
DeFi NirogacestatIIIDesmoid Tumors71% reduction in risk of disease progression vs. placebo; ORR 41% vs. 8%. ascopost.comesmo.org
Phase I MK-0752IPediatric Refractory CNS TumorsNo objective responses in gliomas; one case of prolonged stable disease. nih.gov

Despite the success in desmoid tumors, the performance of GSIs in most solid tumors has been disappointing and has not mirrored the encouraging results seen in preclinical studies. nih.govresearchgate.net Phase I trials of GSIs like PF-03084014 and RO4929097 in patients with advanced solid tumors reported an absence of significant clinical efficacy when used as monotherapy. nih.gov

The limited benefit is thought to be multifactorial. The complexity of tumor biology and the existence of compensatory signaling pathways may mitigate the effect of Notch inhibition. nih.gov Furthermore, the broad activity of these inhibitors against multiple substrates beyond Notch can lead to toxicities that limit the achievable therapeutic dose. nih.govaacrjournals.org For example, a phase Ib trial combining RO4929097 with exemestane (B1683764) in estrogen receptor-positive metastatic breast cancer showed limited efficacy, with only one partial response and six instances of stable disease among 15 patients. nih.gov These challenges highlight the need for better patient selection and potentially the use of GSIs in rational combination strategies to enhance their antitumor activity. nih.govresearchgate.net

Cancer Clinical Trial Performance

Biomarker Discovery and Validation for Efficacy and Patient Stratification

The mixed results of GSI clinical trials underscore the critical need for biomarkers to guide their development and clinical use. nih.gov Biomarkers are essential for identifying patients most likely to respond to treatment (patient stratification), for demonstrating that the drug is engaging its target, and for monitoring therapeutic efficacy. precisionlife.comoxfordglobal.com

In the Alzheimer's trials with Semagacestat, levels of Aβ in plasma and CSF were monitored as secondary endpoints to assess target engagement, although these did not correlate with clinical benefit. nih.gov More recent research in autosomal dominant Alzheimer's disease suggests that the specific effects of PSEN1 gene variants on gamma-secretase activity could predict the age of symptom onset and disease progression, highlighting a potential genetic biomarker for stratifying patients. nih.gov

In oncology, biomarker research has focused on the Notch pathway. For instance, the expression of Notch target genes like Hes-1 and cMyc has been used in preclinical models to demonstrate the inhibitory activity of compounds like PF-03084014. nih.gov In a clinical trial for pediatric CNS tumors, consistent staining for Hes1 and Hes5 suggested broad activation of the Notch pathway, supporting the biological rationale for GSI use in this population. nih.gov Similarly, in a breast cancer trial, a decrease in cancer stem cell markers such as CD44+/CD24− and ALDH+ was observed in tumor biopsies from patients treated with a GSI, suggesting a pharmacodynamic effect. aacrjournals.orgaacrjournals.org

The development of validated biomarkers is crucial for advancing GSIs in the clinic. precisionlife.com Mechanism-based biomarkers that can stratify patients based on the molecular drivers of their disease could help design smaller, more successful clinical trials by focusing on "super responder" subgroups. precisionlife.com This approach is vital for realizing the therapeutic potential of gamma-secretase inhibitors, particularly in the challenging landscape of solid tumors. nih.gov

Cerebrospinal Fluid (CSF) Amyloid-Beta Levels as Pharmacodynamic Markers

In the context of Alzheimer's disease research, cerebrospinal fluid (CSF) serves as a critical source for pharmacodynamic markers, offering a direct assessment of a drug's effect on central nervous system targets. For gamma-secretase inhibitors and modulators, the measurement of various amyloid-beta (Aβ) peptide concentrations in the CSF is a primary method to confirm target engagement and dose-dependent activity.

Clinical studies have demonstrated that administration of a gamma-secretase modulator leads to characteristic changes in the profile of Aβ peptides. Specifically, these compounds have been shown to decrease the concentration of the more pathogenic Aβ42 and Aβ40 species. nih.govscienceopen.combohrium.com Concurrently, they cause an increase in the levels of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38. nih.govscienceopen.combohrium.com This shift in Aβ species, rather than a total inhibition of Aβ production, is a hallmark of gamma-secretase modulation. nih.gov

Furthermore, research has identified Aβ1-15/16 as a sensitive, acute pharmacodynamic biomarker for gamma-secretase inhibition. nih.gov Treatment with the γ-secretase inhibitor semagacestat resulted in a dose-dependent, transient increase in CSF Aβ1-15/16 levels, which correlated with the desired decrease in Aβ40 and Aβ42 production. nih.gov This indicates that as the gamma-secretase pathway is inhibited, the processing of amyloid precursor protein (APP) may be shunted towards alternative cleavage pathways, such as those involving α- and β-secretases, leading to the generation of fragments like Aβ1-15/16. nih.gov

Table 1: Effect of Gamma-Secretase Inhibitors/Modulators on CSF Amyloid-Beta Peptides
Compound ClassAβ42 LevelAβ40 LevelAβ38 LevelAβ37 LevelAβ1-15/16 LevelReference
γ-Secretase Modulator (e.g., PF-06648671)DecreaseDecreaseIncreaseIncreaseNot Reported nih.govscienceopen.combohrium.com
γ-Secretase Inhibitor (e.g., Semagacestat)DecreaseDecreaseDecreaseNot ReportedIncrease nih.gov

Peripheral Biomarkers (e.g., Plasma Amyloid-Beta, Adipsin)

While CSF provides the most direct measure of central target engagement, the development of peripheral biomarkers is crucial for less invasive and more frequent monitoring in clinical trials. Reductions in plasma Aβ have been documented following GSI administration, though the correlation with central Aβ changes can be complex. mdpi.com

In addition to Aβ, other peripheral markers have been explored to monitor the systemic effects of GSIs, particularly those related to Notch signaling. Adipsin, a serine protease, has been identified as a potential biomarker for the gastrointestinal effects mediated by functional gamma-secretase inhibition. nih.gov The inhibition of Notch signaling by a GSI was shown to de-repress the Hes-1-regulated adipsin gene, leading to its aberrant expression. nih.gov Therefore, monitoring adipsin levels in plasma or feces could serve as a noninvasive indicator of systemic Notch pathway inhibition. nih.gov

Cancer Stem Cell Markers (e.g., CD44+/CD24-, ALDH+, Mammosphere-Forming Efficiency)

In oncology, a key therapeutic rationale for using GSIs is their ability to target cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and resistance to therapy. nih.gov The efficacy of GSIs in targeting this cell population is often assessed using a panel of established CSC markers and functional assays.

The CD44+/CD24- phenotype is a well-established marker profile for identifying breast cancer stem cells. nih.govplos.org Similarly, high activity of aldehyde dehydrogenase (ALDH), particularly the ALDH1 isoform, is another widely used marker to isolate CSC populations in various cancers, including breast cancer. nih.gov Translational studies investigate the ability of GSIs to reduce the proportion of CD44+/CD24- and/or ALDH+ cells within a tumor. For example, Gamma-Secretase Inhibitor IX has been shown to inhibit the growth of CD44+ gastric cancer stem cells. researchgate.net

Functional assays provide further evidence of anti-CSC activity. The mammosphere-forming efficiency assay, which measures the ability of single cells to form spherical colonies (mammospheres) in non-adherent culture conditions, is a surrogate for self-renewal capacity. nih.gov Several studies have reported that treatment with GSIs can significantly inhibit mammosphere formation, indicating a disruption of the self-renewal properties of CSCs. nih.gov

Table 2: Impact of Gamma-Secretase Inhibitors on Cancer Stem Cell Markers
Marker/AssayEffect of GSI TreatmentIndicationReference
CD44+/CD24- Cell PopulationReductionInhibition of a key CSC phenotype researchgate.net
ALDH+ Cell PopulationReductionInhibition of cells with high ALDH activity nih.gov
Mammosphere-Forming EfficiencyInhibition / DecreaseImpairment of CSC self-renewal capacity nih.gov

Notch Pathway Gene Expression Analysis (e.g., HES1, Hey-1, c-Myc)

Given that the anti-cancer effects of GSIs are largely attributed to the inhibition of Notch signaling, molecular analysis of Notch pathway activation is a cornerstone of translational research. nih.gov Gamma-secretase is required for the final proteolytic cleavage that releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target gene transcription. youtube.com

Pharmacodynamic assessments in preclinical and clinical studies frequently involve measuring the mRNA or protein expression of direct Notch target genes. Key target genes include those of the Hairy/Enhancer of Split (HES) and Hairy-related with YRPW motif (HEY) families, such as HES1 and Hey-1. acs.orgnih.gov Another critical downstream target is the proto-oncogene c-Myc. acs.orgnih.gov A reduction in the expression of HES1, Hey-1, and c-Myc following treatment with a GSI provides direct molecular evidence of successful Notch pathway inhibition. acs.orgnih.govmdpi.com For example, the GSI PF-03084014 was shown to significantly decrease the mRNA expression of HES1 and MYC in T-cell acute lymphoblastic leukemia (T-ALL) cells. nih.gov

Table 3: Effect of Gamma-Secretase Inhibitors on Notch Pathway Target Gene Expression
Target GeneEffect of GSI TreatmentSignificanceReference
HES1Downregulation/InhibitionDirect evidence of Notch pathway inhibition acs.orgnih.govnih.govmdpi.com
Hey-1Downregulation/InhibitionConfirmation of target engagement acs.orgresearchgate.net
c-MycDownregulation/InhibitionInhibition of a key oncogenic driver downstream of Notch acs.orgnih.gov

Limitations of Notch Pathway Mutations as Sole Predictive Biomarkers

While the presence of activating mutations in NOTCH genes, particularly NOTCH1 in T-ALL, provides a strong rationale for GSI therapy, these mutations alone are not always sufficient to predict response. nih.gov The clinical utility of GSIs has been hampered by several factors that highlight the complexity of the Notch signaling pathway and its interplay with other oncogenic networks.

One significant limitation is the development of resistance. Tumors can become independent of Notch signaling through the activation of other pathways. For instance, constitutive expression of MYC or the inactivation of the tumor suppressor PTEN can confer resistance to GSIs, allowing cancer cells to proliferate despite effective Notch blockade. nih.gov

Furthermore, the role of Notch signaling can be context-dependent, with some data suggesting it can be tumor-suppressive in certain malignancies, complicating the straightforward application of inhibitors. nih.gov The pharmacological properties of the GSIs themselves also add a layer of complexity. Different inhibitors can have distinct profiles against the four mammalian NOTCH receptors and may even enhance the cleavage of certain substrates at specific concentrations. embopress.org This demonstrates that the biological outcome of GSI treatment is more nuanced than simple pathway inhibition and cannot be predicted solely by the mutational status of a single pathway component.

Pharmacological Considerations and Challenges in Clinical Application

Mechanism-Based Toxicities and Adverse Event Profiles

The primary mechanism of action of gamma-Secretase Inhibitor I involves the inhibition of gamma-secretase, an enzyme with numerous substrates crucial for normal physiological functions. nih.govnih.gov Consequently, the inhibition of this enzyme, while potentially beneficial for certain pathologies, can lead to a predictable set of toxicities.

Gastrointestinal Abnormalities (e.g., Goblet Cell Metaplasia)

A significant and well-documented toxicity associated with the inhibition of gamma-secretase is the development of gastrointestinal (GI) abnormalities, most notably goblet cell metaplasia. nih.govoup.com This is a direct consequence of inhibiting the Notch signaling pathway, which plays a critical role in maintaining the balance of cell differentiation in the intestinal lining. nih.govstemcell.com

Research Findings: Studies in rats treated with potent gamma-secretase inhibitors, such as a benzodiazepine (B76468) (BZ) and a dibenzazepine (B1670418) (DBZ), demonstrated a dose-dependent induction of intestinal goblet cell metaplasia. nih.govoup.com This was accompanied by apoptosis of crypt and glandular epithelial cells, followed by regenerative hyperplasia. nih.gov Gene expression analysis of duodenal samples from animals treated with a BZ inhibitor revealed a significant, time-dependent deregulation of various genes, including those involved in gut secretory lineage differentiation. nih.gov In humans, treatment with a Notch inhibitor, LY3039478, led to diarrhea and endoscopic findings of abundant mucus with biopsies showing a marked increase in pseudostratified goblet cells and a decrease in enterocytes. nih.govresearchgate.net These effects were dose-dependent and reversible upon discontinuation of the treatment. nih.govresearchgate.net

Hematopoietic System Alterations (e.g., Thymus Atrophy, Lymphocyte Decrease, Monocyte/Cytokine Dysregulation)

The Notch signaling pathway is also essential for normal hematopoiesis, and its inhibition by gamma-secretase inhibitors can lead to significant alterations in the hematopoietic system.

Thymus Atrophy and Lymphocyte Decrease: Inhibition of gamma-secretase has been shown to interfere with T-cell development in a manner consistent with the loss of Notch1 function. nih.gov In fetal thymus organ cultures, GSIs repressed the progression of immature CD4-/CD8- T-cells to the intermediate CD4+/CD8+ double-positive stage. nih.gov Furthermore, treatment at the double-positive stage specifically inhibited the maturation of CD8+ single-positive cells. nih.gov Nonclinical studies of the GSI avagacestat (B1665833) in rats and dogs revealed lymphoid depletion in lymph nodes and the spleen, along with decreases in peripheral T and/or B lymphocytes. nih.gov

Monocyte/Cytokine Dysregulation: Recent research in multiple myeloma patients treated with GSIs has shed light on more nuanced effects on the hematopoietic system. fredhutch.org Single-cell RNA sequencing of bone marrow cells after GSI therapy revealed significant changes in the gene expression of 567 genes across 20 different cell types. fredhutch.org Notably, GSI treatment led to a decrease in non-classical monocytes, which are known to promote tumor growth. fredhutch.org This suggests a potential therapeutic benefit beyond direct tumor cell targeting.

Cutaneous and Hair Pigmentation Changes

Cutaneous toxicities and changes in hair pigmentation are also recognized side effects of GSI treatment.

Research Findings: In a clinical trial of a GSI for Alzheimer's disease, many participants reported changes in hair color. nih.gov This is attributed to the inhibition of tyrosinase, another substrate of gamma-secretase, which is a key enzyme in melanin (B1238610) synthesis. nih.gov Additionally, mutations in genes that encode for components of the gamma-secretase complex (NCSTN, PSEN1, or PSENEN) have been linked to hidradenitis suppurativa, a chronic inflammatory skin condition characterized by inflamed nodules. wikipedia.org This suggests that impaired Notch signaling in hair follicles due to gamma-secretase inhibition can lead to skin pathologies. wikipedia.org

Substrate Selectivity and Off-Target Effects Beyond Notch

A major hurdle in the clinical development of gamma-secretase inhibitors is the enzyme's promiscuous nature, as it cleaves over 100 different type 1 membrane proteins. nih.gov This broad substrate specificity is the root cause of many of the observed toxicities.

Implications of Broad Gamma-Secretase Substrate Specificity for Therapeutic Efficacy

While the inhibition of Notch signaling is the primary driver of many on-target toxicities, the cleavage of other substrates by gamma-secretase also has significant implications for therapeutic outcomes.

Therapeutic Window: The initial hope for GSIs was the existence of a therapeutic window where the inhibition of amyloid-beta (Aβ) production in the brain for Alzheimer's disease could be achieved at doses that would minimize the peripheral side effects from Notch inhibition. tandfonline.com However, clinical trials with inhibitors like semagacestat (B1675699) and avagacestat failed due to a lack of efficacy and unacceptable adverse events consistent with Notch inhibition, suggesting this therapeutic window is narrow or non-existent. tandfonline.com

Synergistic Effects: Conversely, the broad substrate inhibition could potentially lead to synergistic therapeutic effects in other diseases like cancer. nih.gov By altering multiple signaling pathways simultaneously, GSIs might impair cancer cell growth and survival through various mechanisms beyond just Notch inhibition. nih.gov

Unidentified Off-Target Contributions to Observed Efficacy or Toxicity

The full spectrum of gamma-secretase substrates and the biological consequences of their inhibited cleavage are not yet fully understood.

The "Lamplight Effect": Research has largely focused on the two most well-known substrates, the amyloid precursor protein (APP) and Notch1. nih.gov The biological roles of the cleavage of other substrates have been mostly overlooked. nih.gov This "lamplight effect" means that our understanding of the full pharmacological profile of GSIs is incomplete.

Potential for Novel Discoveries: It is plausible that some of the observed efficacy or toxicity of GSIs in clinical and preclinical studies may be due to the inhibition of less-studied or even unidentified substrates. A comprehensive assessment of GSI selectivity for a wider range of substrates is necessary to fully understand their mechanism of action and to support the development of more targeted therapies. nih.gov

Acquired Resistance Mechanisms to Gamma-Secretase Inhibition

While initially developed for Alzheimer's disease, GSIs have been repurposed as anti-cancer agents due to their ability to block Notch signaling, a pathway crucial for the development and survival of many cancers. nih.govnih.govnih.gov However, the clinical efficacy of GSIs has been limited, in part due to the development of acquired resistance. nih.govnih.govresearchgate.net Tumors can adapt to the therapeutic pressure of GSIs through various mechanisms, including the activation of alternative survival pathways and other intrinsic responses.

A key mechanism of acquired resistance to GSIs is the activation of compensatory signaling pathways that promote cell survival and proliferation, thereby bypassing the blockade of the Notch pathway. One of the most significant of these is the phosphoinositide 3-kinase (PI3K)-AKT pathway. nih.govnih.gov

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival. nih.govnih.govyoutube.com Its activation can be triggered by various upstream signals and is a common event in many cancers, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, a key negative regulator of the pathway. nih.govyoutube.com When cancer cells are treated with a GSI that inhibits Notch signaling, they can adapt by upregulating PI3K-AKT signaling. This compensatory activation provides the necessary pro-survival and proliferative signals, rendering the cells resistant to the GSI's anti-Notch effects. dntb.gov.ua For example, PTEN inactivation, which leads to hyperactivation of the PI3K-AKT pathway, has been identified as a potential resistance mechanism to GSI treatment in T-cell acute lymphoblastic leukemia (T-ALL). dntb.gov.ua This highlights the need for combinatorial strategies that target both the Notch pathway with a GSI and the compensatory PI3K-AKT pathway simultaneously to overcome resistance. nih.govnih.gov

Beyond the upregulation of specific signaling pathways, tumors can develop resistance to GSIs through other intrinsic adaptive responses. These mechanisms are inherent to the tumor's biology and reflect its plasticity in response to therapeutic agents. nih.govresearchgate.net

The anti-tumor effects of GSIs are often linked to their ability to induce differentiation and apoptosis in cancer stem-like cells and sensitize tumors to chemotherapy. nih.govnih.govnih.gov However, tumor cells can adapt to circumvent these effects. For instance, some cancer cells may harbor mutations in downstream components of the Notch pathway, such as FBXW7, or exhibit constitutive expression of oncogenes like MYC, which makes them independent of Notch1 signaling for survival and thus inherently resistant to GSIs. dntb.gov.ua

Furthermore, the pharmacological properties of different GSIs are not uniform; they can have varied effects on the four different Notch receptors and may even enhance the cleavage of certain receptors at specific concentrations. nih.govembopress.org This heterogeneity in GSI activity could allow for tumor-intrinsic adaptive responses where cancer cells shift their dependence to a Notch paralog that is less effectively inhibited by the specific GSI being used. Addressing these complex, tumor-intrinsic resistance mechanisms is a critical challenge and a key area for future investigation to improve the clinical utility of GSIs in oncology. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name Class/Type
LY-374973 (DAPT) Gamma-Secretase Inhibitor
LY-411,575 Gamma-Secretase Inhibitor
LY-450139 (Semagacestat) Gamma-Secretase Inhibitor
GSI-I Gamma-Secretase Inhibitor
MK-0752 Gamma-Secretase Inhibitor
BMS-708163 (Avagacestat) Gamma-Secretase Inhibitor
GSI-953 (Begacestat) Gamma-Secretase Inhibitor
L-685,458 Gamma-Secretase Inhibitor
AL101 Gamma-Secretase Inhibitor
AL102 Gamma-Secretase Inhibitor
E2012 Gamma-Secretase Modulator
GSM-10h Gamma-Secretase Modulator
Tarenflurbil Gamma-Secretase Modulator

Rational Design of Combination Therapies and Next Generation Approaches

Synergistic Interactions with Conventional Chemotherapies

Preclinical and clinical investigations have highlighted the capacity of gamma-secretase inhibitors to augment the effects of standard cytotoxic agents, offering a promising avenue to improve patient outcomes.

The combination of gamma-secretase inhibitors with the taxane-based chemotherapy, docetaxel (B913), has shown considerable promise in preclinical models of both breast and prostate cancer. The underlying rationale for this combination is to target both the bulk tumor population with chemotherapy and the cancer stem-like cells (CSCs), which are often resistant to conventional treatments and are implicated in tumor recurrence and metastasis, with gamma-secretase inhibitors.

In preclinical studies on triple-negative breast cancer (TNBC), the gamma-secretase inhibitor PF-03084014 demonstrated a synergistic anti-tumor effect when combined with docetaxel. nih.govnih.gov Research indicated that docetaxel treatment alone could paradoxically activate the Notch signaling pathway, a key pathway in CSC survival and proliferation. The addition of PF-03084014 effectively counteracted this activation, leading to enhanced apoptosis in the bulk tumor cells and a reduction in the CSC population. nih.govnih.gov This combination was also shown to reverse the epithelial-mesenchymal transition (EMT) phenotype, a process associated with increased cell motility and invasion. nih.gov A phase I clinical trial subsequently evaluated this combination in patients with advanced TNBC, establishing a manageable safety profile and showing preliminary signs of anti-tumor activity. ascopubs.orgoncotarget.com

Similarly, in the context of prostate cancer, the inhibition of the Notch pathway has been shown to enhance the anti-tumor effects of docetaxel, particularly in prostate cancer stem-like cells (PCSCs). nih.gov Preclinical models have demonstrated that combining a gamma-secretase inhibitor with docetaxel leads to increased inhibition of cell growth, promotion of apoptosis, and reduced tumor growth in vivo. nih.govnih.gov These findings suggest that targeting the Notch pathway can overcome the intrinsic resistance of PCSCs to docetaxel. nih.gov

Table 1: Preclinical Findings of Gamma-Secretase Inhibitor I in Combination with Docetaxel

Cancer Type Gamma-Secretase Inhibitor Key Findings Reference(s)
Triple-Negative Breast Cancer PF-03084014 Synergistic apoptosis, reduction of cancer stem cells, reversal of EMT. nih.govnih.gov
Prostate Cancer PF-03084014 Enhanced inhibition of cell growth, increased apoptosis, reduced tumor growth in PCSC models. nih.govnih.gov

Preclinical evidence suggests that gamma-secretase inhibitors can act as radiosensitizers, enhancing the efficacy of radiotherapy. The mechanism underlying this sensitization is linked to the role of the Notch pathway in DNA damage repair and cell survival following radiation.

A study investigating the combination of a gamma-secretase inhibitor with radiation in Notch-expressing lung cancer models demonstrated that the inhibitor enhanced the anti-tumor effect of radiation. amanote.com This suggests that inhibiting Notch signaling can compromise the ability of cancer cells to recover from radiation-induced damage, thereby leading to increased cell death. While these findings are from lung cancer models, they provide a strong rationale for exploring this combination in other cancer types where Notch signaling is active. Further research is needed to elucidate the precise molecular mechanisms and to evaluate this combination in breast and prostate cancer models.

Integration with Targeted Therapies

The integration of gamma-secretase inhibitors with other targeted therapies represents a sophisticated approach to cancer treatment, aiming to simultaneously block multiple oncogenic pathways or to overcome specific mechanisms of resistance.

In T-cell acute lymphoblastic leukemia (T-ALL), activating mutations in the NOTCH1 gene are prevalent, making it a key therapeutic target. However, the clinical utility of gamma-secretase inhibitors as single agents has been limited. A significant breakthrough has been the discovery of a synergistic interaction between gamma-secretase inhibitors and glucocorticoids, a cornerstone of T-ALL therapy. nih.govaacrjournals.orgnih.govresearchgate.nethaematologica.org

Preclinical studies have shown that the combination of a gamma-secretase inhibitor, such as PF-03084014 or MRK-560, with dexamethasone (B1670325) results in a potent synergistic anti-leukemic effect in glucocorticoid-resistant T-ALL cell lines and patient-derived xenograft models. nih.govaacrjournals.orghaematologica.org Mechanistically, the gamma-secretase inhibitor was found to restore glucocorticoid sensitivity by upregulating the expression of the glucocorticoid receptor and its target genes. nih.govaacrjournals.org This combination not only enhances the killing of leukemia cells but also mitigates the gastrointestinal toxicity associated with gamma-secretase inhibitors. aacrjournals.orgnih.gov

Table 2: Preclinical Findings of this compound in Combination with Glucocorticoids in T-ALL

Gamma-Secretase Inhibitor Glucocorticoid Key Findings Reference(s)
PF-03084014 Dexamethasone Synergistic antileukemic effect, restored glucocorticoid sensitivity, reduced gut toxicity. nih.govaacrjournals.org
Compound E, DBZ Dexamethasone Reversal of glucocorticoid resistance, enhanced apoptosis. researchgate.net
MRK-560 Dexamethasone Synergistic activity, prolonged survival in PDX models. haematologica.org

A novel and exciting application of gamma-secretase inhibitors is in the enhancement of Chimeric Antigen Receptor (CAR) T-cell therapy, particularly in multiple myeloma. B-cell maturation antigen (BCMA) is a key target for CAR T-cell therapy in this disease. However, the shedding of BCMA from the surface of myeloma cells by gamma-secretase can reduce the density of the target antigen, potentially limiting the efficacy of BCMA-targeting therapies. targetedonc.commdedge.comnih.govashpublications.orgaacrjournals.org

Preclinical studies have demonstrated that treatment with a gamma-secretase inhibitor can prevent the cleavage of BCMA, leading to an increased density of BCMA on the surface of myeloma cells. targetedonc.commdedge.comaacrjournals.org This, in turn, enhances the recognition and killing of tumor cells by BCMA-targeting CAR T-cells. aacrjournals.org In a preclinical model, the combination of a gamma-secretase inhibitor with allogeneic anti-BCMA CAR T-cells resulted in a significant increase in the killing of primary myeloma cells. aacrjournals.org These findings have provided the rationale for clinical trials investigating this combination in patients with relapsed or refractory multiple myeloma. targetedonc.comnih.gov

Table 3: Preclinical Findings of this compound in Combination with BCMA-targeting CAR T-Cell Therapy

Cancer Type Gamma-Secretase Inhibitor Key Findings Reference(s)
Multiple Myeloma PF-03084014 Increased BCMA expression on myeloma cells, enhanced CAR T-cell cytotoxicity. aacrjournals.org
Multiple Myeloma General GSI Increased BCMA density, improved tumor recognition by CAR T-cells. targetedonc.commdedge.com

The combination of gamma-secretase inhibitors with histone deacetylase (HDAC) inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA), is being explored as a strategy to counteract some of the unintended effects of HDAC inhibition and to achieve a more potent anti-tumor response.

In triple-negative breast cancer (TNBC) cells, while SAHA has tumor-suppressive properties, it has also been observed to induce epithelial-to-mesenchymal transition (EMT), a process that can promote metastasis. acs.org Research has shown that SAHA can upregulate the expression of Notch pathway components. A preclinical study demonstrated that combining the gamma-secretase inhibitor LY411575 with SAHA synergistically inhibited the survival of TNBC cells. acs.org The combination therapy was effective in diminishing the stem-cell-like properties and the EMT phenotype that could be induced by SAHA alone. acs.orgnih.gov This suggests that the addition of a gamma-secretase inhibitor can abrogate the pro-metastatic effects of SAHA while enhancing its cytotoxic activity.

Table 4: Preclinical Findings of this compound in Combination with SAHA

Cancer Type Gamma-Secretase Inhibitor Key Findings Reference(s)
Triple-Negative Breast Cancer LY411575 Synergistic inhibition of cell survival, diminished stem-cell-like properties, and EMT. acs.orgnih.gov

Co-treatment with XPO1 Inhibitors

A promising strategy to enhance the therapeutic window of gamma-secretase inhibition is the co-administration of Exportin 1 (XPO1) inhibitors. XPO1 is a nuclear export protein that is often overexpressed in various cancers, leading to the cytoplasmic mislocalization and functional inactivation of tumor suppressor proteins.

Preclinical research has demonstrated a powerful synergy between the PSEN1-selective gamma-secretase inhibitor, MRK-560, and the second-generation XPO1 inhibitor, KPT-8602 (also known as eltanexor), in treating T-cell acute lymphoblastic leukemia (T-ALL). researchgate.netnih.gov Studies have shown that this combination leads to a more profound and synergistic inhibition of leukemia cell proliferation in vitro compared to either agent alone. nih.gov In vivo, the combination of MRK-560 and KPT-8602 in T-ALL patient-derived xenograft (PDX) models resulted in a significant reduction in leukemia development and a notable extension of survival compared to single-agent treatments. researchgate.netnih.gov

Furthermore, a triple-combination therapy of MRK-560, dexamethasone (a glucocorticoid), and the XPO1 inhibitor KPT-8602 has been shown to further delay leukemia progression and significantly increase survival in PDX models. nih.govnih.gov Importantly, these combination regimens, including the one with the XPO1 inhibitor, did not appear to increase gastrointestinal toxicity, a common side effect of broad-spectrum gamma-secretase inhibitors. researchgate.netnih.gov

The improved tolerability of second-generation XPO1 inhibitors like KPT-8602, which have reduced brain penetration and associated central nervous system side effects, makes them suitable for daily administration and combination regimens. nih.govnih.gov This characteristic is particularly advantageous for combination therapies aiming to eliminate leukemia-initiating cells while sparing normal hematopoietic stem and progenitor cells. nih.gov

While these promising results have been achieved with the PSEN1-selective inhibitor MRK-560, specific studies on the co-treatment of this compound (Z-LLNle-CHO) with XPO1 inhibitors are not yet available in the public domain. However, the strong preclinical rationale for this combination in related compounds suggests a potential avenue for future investigation.

Strategies for Mitigating Toxicity and Enhancing Selectivity

A significant hurdle in the clinical application of early gamma-secretase inhibitors has been on-target toxicities, primarily gastrointestinal issues, stemming from the inhibition of Notch signaling in healthy tissues. nih.govnih.govnih.gov This has spurred the development of several strategies to mitigate these adverse effects and improve the therapeutic index of this class of drugs.

Development of Notch-Sparing Gamma-Secretase Modulators

One of the most innovative approaches to circumventing Notch-related toxicity is the development of Notch-sparing gamma-secretase modulators (GSMs). Unlike traditional inhibitors that block the enzyme's active site, GSMs allosterically modulate gamma-secretase activity. nih.govnih.gov This modulation can selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, implicated in Alzheimer's disease, without significantly affecting the cleavage of Notch. nih.govnih.govnih.gov

The development of these modulators has progressed from early, less potent compounds to more powerful second-generation agents. nih.gov Researchers have successfully designed and synthesized naphthyl-substituted γ-aminoketones and γ-aminoalcohols that demonstrate Notch-sparing properties with increased potency in both biochemical and cellular assays. nih.govnih.gov These compounds represent a significant step towards therapies that can harness the therapeutic benefits of gamma-secretase modulation while avoiding the toxicities associated with broad inhibition. nih.govnih.govnih.gov

Optimization of Intermittent Dosing Schedules

Another effective strategy to manage the toxicity of gamma-secretase inhibitors is the optimization of dosing schedules. Preclinical and clinical studies have shown that intermittent dosing can maintain therapeutic efficacy while allowing for the recovery of normal tissues, thereby reducing side effects. nih.gov

For instance, a preclinical study involving this compound (Z-LLNle-CHO) in a precursor-B ALL xenograft model utilized an intermittent schedule of 5 days of treatment followed by 2 days off. This regimen was shown to delay or prevent the engraftment of leukemia cells in a significant portion of the treated animals, suggesting that periodic treatment can be effective while potentially minimizing toxicity. nih.gov

Clinical trials with other gamma-secretase inhibitors, such as MK-0752, have also explored different dosing schedules. A phase I study found that weekly dosing of MK-0752 was generally well-tolerated and resulted in significant modulation of the Notch signaling pathway, with observed clinical benefits in some patients with high-grade gliomas. ascopubs.org This highlights the schedule-dependent nature of GSI toxicity and the potential of intermittent administration to improve their clinical utility. ascopubs.org

Design of Combination Therapies to Counteract Specific Side Effects

A third strategy involves the rational design of combination therapies where a second agent is used to specifically counteract the side effects of the gamma-secretase inhibitor. A prime example of this approach is the combination of GSIs with glucocorticoids. nih.govnih.govnih.gov

Research has shown that glucocorticoids, such as dexamethasone, can reverse the gastrointestinal toxicity induced by GSIs. nih.govnih.gov GSI treatment can lead to an accumulation of goblet cells in the gut, a phenomenon mediated by the upregulation of the transcription factor Klf4. nih.gov Glucocorticoids, in contrast, can protect against this intestinal metaplasia. nih.gov

Beyond mitigating toxicity, this combination can also have synergistic anti-cancer effects. In glucocorticoid-resistant T-ALL, the addition of a GSI can restore sensitivity to glucocorticoids by upregulating the glucocorticoid receptor. nih.govnih.gov Preclinical studies with the GSI PF-03084014 and dexamethasone have demonstrated a synergistic antileukemic effect in T-ALL models, alongside the reversal of GSI-induced gut toxicity. nih.gov

Development of Novel Gamma-Secretase Inhibitor Analogues

The quest for more effective and safer gamma-secretase inhibitors has led to the development of novel analogues with improved properties, such as enhanced selectivity for specific components of the gamma-secretase complex.

Selective Presenilin-1 Inhibitors

The gamma-secretase complex can contain one of two catalytic subunits, Presenilin-1 (PSEN1) or Presenilin-2 (PSEN2). nih.govnih.govnih.gov These different complexes may have distinct substrate preferences and tissue distribution. This heterogeneity offers an opportunity to develop inhibitors that selectively target one presenilin isoform over the other, potentially separating the desired therapeutic effects from unwanted side effects.

Significant progress has been made in developing PSEN1-selective inhibitors. nih.govnih.govnih.govmedchemexpress.com One such inhibitor, MRK-560, has been shown to have a strong preference for PSEN1 over PSEN2. nih.govnih.govmedchemexpress.com This selectivity is thought to contribute to its improved tolerability profile, as PSEN2 is believed to play a more critical role in Notch-mediated physiological functions in tissues like the gut. researchgate.net MRK-560 has demonstrated the ability to reduce brain Aβ levels in preclinical models while avoiding the severe Notch-related toxicities seen with broad-spectrum inhibitors. nih.govresearchgate.net

The development of PSEN1-selective inhibitors like MRK-560 represents a significant advancement in the field, offering a promising therapeutic window for diseases like T-ALL and potentially Alzheimer's disease. researchgate.netnih.govnih.govmedchemexpress.compatsnap.com The design of these selective compounds is guided by detailed structural and modeling studies that identify key amino acid differences between PSEN1 and PSEN2, allowing for the synthesis of inhibitors with high selectivity. nih.gov While research into analogues of this compound (Z-LLNle-CHO) with PSEN1 selectivity has not been specifically reported, the principles established with compounds like MRK-560 provide a clear roadmap for the future development of more refined and targeted gamma-secretase inhibitors.

Structure-Activity Relationship (SAR) Studies for Improved Specificity and Potency

"this compound" is chemically known as Z-Leu-Leu-Nle-CHO, which stands for N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-norleucinal. cpcscientific.comnih.gov It belongs to the class of peptide aldehydes, which are known to be inhibitors of certain proteases. The aldehyde group in Z-Leu-Leu-Nle-CHO is a key feature, as it can form a covalent bond with the active site of target enzymes.

While initially explored for its potential to inhibit γ-secretase and thereby reduce Aβ production, research has revealed that the biological activity of "this compound" is not entirely specific. nih.govnih.gov Studies have shown that it also inhibits the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. nih.govnih.gov This off-target activity is a significant factor in its observed cytotoxicity and complicates its potential therapeutic use. The dual inhibition of both γ-secretase and the proteasome by Z-LLNle-CHO suggests that while it can trigger cell death in cancer cell lines, this effect may not be solely due to its impact on Notch signaling. nih.govnih.gov

The lack of high specificity for γ-secretase over other proteases like the proteasome is a critical limitation of "this compound" and similar early-generation inhibitors. This has driven the development of next-generation compounds with improved selectivity.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of the Full Spectrum of Gamma-Secretase Substrates and Their Functional Significance in Health and Disease

A fundamental challenge in the therapeutic application of gamma-secretase inhibitors lies in the enzyme's broad substrate promiscuity. nih.gov While initial research was heavily concentrated on the processing of the Amyloid Precursor Protein (APP) and Notch receptors, it is now understood that gamma-secretase cleaves a multitude of type-I transmembrane proteins. nih.gov Estimates suggest there are over 100 known substrates, with potentially hundreds more yet to be identified. nih.govnih.gov These substrates are implicated in a vast array of cellular processes, including cell fate decisions, adhesion, migration, and synaptogenesis. nih.gov

The blanket inhibition of gamma-secretase, therefore, affects the processing of numerous proteins simultaneously, leading to the mechanism-based toxicities observed in early clinical trials. nih.govnih.gov A critical area of future research is the unbiased, systematic identification and validation of the complete gamma-secretase "substratome." plos.org Proteomic approaches are essential to survey the full range of proteins regulated by gamma-secretase activity. plos.org

Beyond identification, the functional significance of the cleavage of each substrate in both healthy and diseased states remains largely unknown. nih.govnih.gov Future studies must aim to:

Map the physiological and pathophysiological roles of newly identified substrates. plos.org

Understand how the cleavage of these proteins contributes to tissue homeostasis, particularly in sensitive systems like the intestine, skin, and the immune system. nih.govembopress.org

Determine the specific attributes that target a protein for cleavage by gamma-secretase. plos.org

A deeper understanding of the diverse functions of these substrates is paramount for designing next-generation inhibitors with improved selectivity, thereby minimizing off-target effects and widening the therapeutic window. nih.govnih.gov

Investigation of the Net Impact of Gamma-Secretase Inhibition on Antitumor Immune Responses

The role of gamma-secretase, primarily through its modulation of Notch signaling, in the tumor microenvironment and its interaction with the immune system is a critical and complex area of ongoing research. nih.govnih.gov The net effect of gamma-secretase inhibition on antitumor immunity is not fully understood and represents a significant unanswered question. nih.govnih.gov

On one hand, research suggests that inhibiting Notch signaling with gamma-secretase inhibitors can enhance antitumor immunity. Studies have shown that treatment with a gamma-secretase inhibitor can decrease populations of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells (Tregs), within the tumor microenvironment. researchgate.net This reduction in immunosuppressive cells can lead to enhanced tumor immunity. researchgate.net For instance, in a mouse model of head and neck squamous cell carcinoma, a gamma-secretase inhibitor not only reduced the tumor burden but also decreased the levels of immune checkpoint molecules like PD-1 and CTLA4. researchgate.net

Conversely, the multifaceted role of Notch signaling in immune cell development and function raises concerns about potential negative impacts. researchgate.net The challenge lies in the dual role of the Notch pathway, which can be either oncogenic or tumor-suppressive depending on the cellular context. Therefore, a pivotal direction for future research is to dissect the precise, context-dependent effects of gamma-secretase inhibition on various immune cell subsets and their functions. This includes investigating whether these agents will require combination with therapies that target tumor-intrinsic compensatory pathways to achieve superior tumor control. nih.govnih.gov

Identification and Validation of Robust Predictive Biomarkers for Patient Selection and Therapeutic Monitoring

The clinical performance of gamma-secretase inhibitors has been inconsistent across different cancer types, highlighting a critical need for robust predictive biomarkers. nih.govnih.gov Such biomarkers are essential for identifying patients most likely to respond to therapy and for monitoring treatment efficacy and potential toxicity. researchgate.net

Initially, research focused on Notch pathway mutations as potential biomarkers; however, this approach may be too simplistic. nih.gov The vast number of gamma-secretase substrates suggests that other cancer-related "on-target" effects might be responsible for therapeutic sensitivity. nih.gov Future research must move beyond a singular focus on Notch and systematically evaluate other substrates, such as the cancer stem cell marker CD44, as potential biomarkers. nih.gov

Key areas for investigation include:

Efficacy Biomarkers: Identifying genetic or protein expression signatures that predict sensitivity to gamma-secretase inhibitors in different tumor types. nih.govcsic.es This will enable the selection of a responder population more likely to benefit from treatment. nih.gov

Toxicity Biomarkers: Discovering and validating biomarkers that can provide early warning of mechanism-based toxicities. For example, the protein adipsin has been suggested as a potential biomarker for the gastrointestinal toxicity associated with some functional gamma-secretase inhibitors. nih.govopenaccessjournals.com

Pharmacodynamic Biomarkers: Developing assays to confirm target engagement and measure the biological effect of the inhibitor in patients, such as monitoring changes in plasma or cerebrospinal fluid levels of specific substrates or their cleavage products. researchgate.net

The development of reliable biomarkers is crucial to guide the rational design of clinical trials and to move gamma-secretase inhibitors closer to approval for therapeutic use in specific cancer indications. nih.gov

Optimization of Combination Therapy Regimens for Enhanced Efficacy and Reduced Adverse Events

Given the complex signaling networks within cancer cells, gamma-secretase inhibitors are increasingly being explored in combination with other therapeutic agents to enhance efficacy and overcome resistance. nih.gov Preclinical and clinical studies have shown promise for various combination strategies.

Research has demonstrated that gamma-secretase inhibition can sensitize cancer cells to traditional chemotherapies. For example, combining a gamma-secretase inhibitor with platinum compounds like cisplatin (B142131) was found to enhance cancer cell death in a subset of colorectal cancer cell lines. nih.gov This effect appeared to be mediated by the activation of the MAP kinase Erk pathway. nih.gov Similarly, GSIs have been studied in combination with targeted therapies, such as the EGFR inhibitor erlotinib (B232) in non-small cell lung cancer (NSCLC). ascopubs.org

A particularly promising area is the combination of gamma-secretase inhibitors with immunotherapies. In multiple myeloma, preclinical models showed that GSIs can increase the surface density of B-cell maturation antigen (BCMA) on malignant plasma cells. nih.govyoutube.com This led to a clinical trial combining a GSI with BCMA-targeted CAR T-cell therapy, which demonstrated that the GSI could effectively increase the target antigen density, potentially enhancing the efficacy of the CAR T-cell treatment. nih.govyoutube.com

Future research should focus on:

Identifying synergistic drug combinations for various cancer types through high-throughput screening.

Elucidating the molecular mechanisms underlying the observed synergies to inform rational combination design. nih.gov

Conducting well-designed clinical trials to determine the optimal dosing and scheduling for combination regimens to maximize antitumor activity while managing toxicities. ascopubs.orgnih.gov

Exploration of Novel Therapeutic Indications for Gamma-Secretase Inhibitor I and Related Compounds Beyond Alzheimer's Disease and Cancer

While the initial development of gamma-secretase inhibitors was for Alzheimer's disease and has since been repurposed for cancer, the widespread functions of the enzyme's substrates suggest potential applications in other diseases. nih.govnih.gov The approval of the GSI Nirogacestat for treating desmoid tumors, which are rare, non-cancerous growths, marks a significant milestone and validates gamma-secretase as a druggable target outside of its traditional indications. nih.govembopress.org

This success encourages the exploration of GSIs for other conditions where Notch signaling or other gamma-secretase substrates play a pathological role. One such potential area is in the treatment of hearing loss. nih.gov The Notch pathway is involved in the development and homeostasis of the inner ear, suggesting that its modulation could be a therapeutic strategy.

Future research efforts should be directed towards:

Systematically investigating the role of gamma-secretase and its substrates in a wider range of diseases.

Leveraging genetic data and preclinical models to identify new potential therapeutic indications.

Developing next-generation inhibitors, possibly with greater selectivity for specific gamma-secretase complexes or substrates, to tailor treatment to different diseases and minimize side effects. embopress.org

The journey of gamma-secretase inhibitors from their challenging beginnings in Alzheimer's research to their emerging potential in oncology and other areas underscores the importance of continued investigation into their complex biology.

Q & A

Q. What is the molecular mechanism by which gamma-Secretase Inhibitor I (GSI I) modulates gamma-secretase activity?

GSI I competitively inhibits gamma-secretase by binding to the active site of presenilin, a catalytic subunit of the gamma-secretase complex. This interaction prevents proteolytic cleavage of substrates like amyloid precursor protein (APP) and Notch, reducing amyloid-beta (Aβ) peptide production, particularly Aβ42 . Mechanistic studies using surface plasmon resonance and co-immunoprecipitation confirm preferential binding to active presenilin conformations .

Q. How can researchers validate gamma-secretase inhibition in cellular models?

  • Primary Assays : Measure Aβ40/Aβ42 levels via ELISA or immunoblotting after GSI I treatment. Accumulation of APP C-terminal fragments (C99/C83) indicates inhibition .
  • Secondary Assays : Monitor Notch signaling (e.g., Hes1 expression via qRT-PCR) to assess off-target effects .
  • Controls : Use selective gamma-secretase modulators (GSMs) to distinguish Aβ-specific effects from broad inhibition .

Q. What experimental models are suitable for studying GSI I in Alzheimer’s disease (AD) and cancer?

  • AD Models : Transgenic mice (e.g., TgCRND8 APP) for Aβ reduction studies .
  • Cancer Models : T-cell acute lymphoblastic leukemia (T-ALL) xenografts or solid tumor models (e.g., RO4929097 + temsirolimus combinations) to study Notch-dependent and independent effects .

Advanced Research Questions

Q. How do mutations in presenilin affect GSI I binding and efficacy?

Mutations in conserved residues (e.g., D257, D385, Y256, Y389) alter gamma-secretase cleavage specificity and inhibitor binding. For example:

  • Aspartate substitutions (D257A/D385A) abolish enzyme activity and inhibitor binding .
  • Tyrosine substitutions (Y256F/Y389F) increase Aβ42 production without affecting inhibitor affinity, suggesting conformational flexibility in the active site .

Q. What strategies mitigate off-target effects of GSI I on Notch signaling?

  • Substrate-Specific Modulation : Use GSMs (e.g., sulindac sulfide) to selectively reduce Aβ42 without blocking Notch proteolysis .
  • Intermittent Dosing : Preclinical studies show RO4929097 efficacy in tumor models with reduced toxicity via pulsed regimens .
  • Combination Therapies : Pair GSI I with glucocorticoids or mTOR inhibitors (e.g., temsirolimus) to enhance apoptosis in T-ALL .

Q. How do lipid microenvironments influence GSI I activity and substrate processing?

  • Phosphatidylcholine and sphingomyelin enhance gamma-secretase activity but do not alter cleavage specificity .
  • Detergent concentrations (e.g., CHAPSO) modulate Aβ42/Aβ40 ratios, with 0.25% CHAPSO doubling Aβ42 production in vitro .

Q. What biochemical techniques are critical for studying GSI I-gamma-secretase interactions?

  • Blue Native Gel Electrophoresis : Resolves active gamma-secretase complexes (~900 kDa) stabilized by transition-state inhibitors like L-685,458 .
  • Affinity Capture : Biotinylated inhibitors (e.g., L-852,505) label presenilin fragments (PS1-NTF/CTF) in active complexes .
  • Mass Spectrometry : Identifies core subunits (PS1, nicastrin, Aph-1, Pen-2) and co-purifying proteins (e.g., Niemann-Pick C1) .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in gamma-secretase inhibitor efficacy across studies?

  • Source Variability : Use purified gamma-secretase complexes (vs. crude membranes) to standardize activity assays .
  • Substrate Conformation : Pre-treat APP substrates with SDS to mimic physiological cleavage patterns .
  • Species Differences : Validate findings in human-derived models (e.g., SH-SY5Y neuroblastoma cells) .

Q. What in vivo models best recapitulate GSI I toxicity and therapeutic effects?

  • Toxicity : C57BL/6 mice treated with LY-411,575 show thymic atrophy and intestinal goblet cell hyperplasia, reflecting Notch inhibition .
  • Therapeutic Efficacy : OIR (oxygen-induced retinopathy) mouse models demonstrate GSI I suppression of retinal neovascularization via Notch1 downregulation .

Q. How can structural biology inform the design of next-generation GSIs?

  • Active Site Mapping : Photoaffinity labeling (e.g., L-852,646) identifies presenilin domains critical for inhibitor binding .
  • Cryo-EM : Resolves conformational changes in gamma-secretase upon inhibitor binding, guiding rational drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.